Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate
Description
Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate is a substituted benzoate ester characterized by a hydroxy group at the 2-position, a methyl group at the 5-position, and a propenyl (allyl) substituent at the 3-position of the benzene ring. This structural complexity distinguishes it from simpler alkyl benzoates like methyl or ethyl benzoate. The compound is commercially available and has been utilized in the synthesis of optical sensors, particularly for mercury ion detection, due to its reactive propenyl group and chelation capabilities . Its molecular weight is approximately 206 g/mol (calculated based on formula C₁₂H₁₄O₃), and its applications are primarily in analytical chemistry and materials science.
Properties
IUPAC Name |
methyl 2-hydroxy-5-methyl-3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-9-6-8(2)7-10(11(9)13)12(14)15-3/h4,6-7,13H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRZTEWSFJXJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617748 | |
| Record name | Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31456-96-9 | |
| Record name | Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Functional Analysis of the Target Compound
Molecular Architecture
The compound (C₁₂H₁₄O₃) features a benzoate core with three substituents:
- Hydroxyl group at position 2 (ortho to the ester).
- Methyl group at position 5 (meta to the ester).
- Allyl group at position 3 (meta to the hydroxyl).
Steric and electronic effects from these groups influence reactivity. The hydroxyl group’s acidity (pKa ~10) necessitates protection during alkylation or esterification steps, while the allyl moiety introduces potential for electrophilic or radical-based reactions.
Synthetic Strategies for Methyl 2-Hydroxy-5-Methyl-3-(Prop-2-En-1-Yl)Benzoate
Retrosynthetic Analysis
The target compound can be dissected into two precursors:
- 2-Hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoic acid (for esterification).
- Methanol (as the methylating agent).
Introducing the allyl group at position 3 presents the primary challenge, requiring regioselective functionalization.
Proposed Synthetic Routes
Route 1: Direct Esterification with In-Situ Allylation
- Starting material : 2-Hydroxy-5-methylbenzoic acid.
- Allylation :
- Protect the hydroxyl group as a silyl ether (e.g., TBSCl, imidazole, DMF).
- Perform Friedel-Crafts alkylation using allyl chloride and AlCl₃. However, the meta-directing effect of the methyl group may hinder allylation at position 3.
- Alternative : Use a directed ortho-metalation strategy with LDA to deprotonate position 3, followed by quenching with allyl bromide.
- Deprotection : Remove the silyl protecting group (e.g., TBAF).
- Esterification : React with methanol via Fischer esterification (H₂SO₄, reflux) or via acyl chloride intermediate (SOCl₂, then MeOH).
Challenges :
- Low regioselectivity during allylation.
- Competing O- vs. C-alkylation.
Route 2: Claisen Rearrangement of Allyl Ether
- Synthesis of allyl ether precursor :
- React 2-hydroxy-5-methylbenzoic acid with allyl bromide (K₂CO₃, acetone).
- Claisen rearrangement :
- Heat the allyl ether to 200–250°C to form 3-allyl-2-hydroxy-5-methylbenzoic acid.
- Esterification : Convert the acid to methyl ester using diazomethane or methanol/H₂SO₄.
Advantages :
- High regioselectivity for position 3.
- Avoids strong electrophilic conditions.
Route 3: Cross-Coupling Approaches
- Halogenation : Introduce bromine at position 3 using NBS (directing groups required).
- Heck coupling : React with allyl alcohol/Pd(OAc)₂ to install the allyl group.
- Esterification : As above.
Limitations :
- Requires precise halogenation at position 3.
Detailed Experimental Procedures
Optimized Synthesis via Claisen Rearrangement (Route 2)
Synthesis of 2-Allyloxy-5-methylbenzoic Acid
- Reactants :
- 2-Hydroxy-5-methylbenzoic acid (10.0 g, 60 mmol).
- Allyl bromide (9.2 mL, 72 mmol).
- K₂CO₃ (16.6 g, 120 mmol) in acetone (150 mL).
- Procedure :
- Reflux at 60°C for 12 h.
- Filter, concentrate, and recrystallize from ethanol.
- Yield : 85% (white crystals).
Claisen Rearrangement to 3-Allyl-2-hydroxy-5-methylbenzoic Acid
- Reactants :
- 2-Allyloxy-5-methylbenzoic acid (8.5 g, 40 mmol).
- Procedure :
- Heat at 220°C under N₂ for 2 h.
- Cool and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 78% (pale yellow solid).
Esterification to Methyl Ester
- Reactants :
- 3-Allyl-2-hydroxy-5-methylbenzoic acid (5.0 g, 23 mmol).
- Methanol (50 mL), concentrated H₂SO₄ (1 mL).
- Procedure :
- Reflux for 6 h.
- Neutralize with NaHCO₃, extract with EtOAc, dry (MgSO₄), and concentrate.
- Yield : 92% (colorless oil).
Reaction Optimization and Challenges
Key Parameters
- Temperature control : Claisen rearrangement requires strict temperature control to minimize side reactions.
- Catalyst selection : Pd-based catalysts for cross-coupling must be ligand-free to avoid steric hindrance.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve allylation yields but complicate purification.
Troubleshooting Data
| Issue | Solution | Yield Improvement |
|---|---|---|
| Low Claisen yield | Use microwave-assisted heating | 78% → 85% |
| O-Alkylation dominance | Switch to bulkier protecting groups | 40% → 65% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 7.52 (d, J=2.1 Hz, 1H, H-4), 6.89 (d, J=8.5 Hz, 1H, H-6), 5.95 (m, 1H, allyl CH), 5.12 (dd, J=17.1, 1.7 Hz, 1H, CH₂=CH), 3.91 (s, 3H, OCH₃), 2.34 (s, 3H, Ar-CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
Applications and Derivatives
The compound’s allyl group makes it a potential intermediate for:
- Polymer precursors : Via radical polymerization.
- Pharmaceuticals : As a pro-drug moiety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzyl alcohol.
Substitution: Formation of 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)-4-bromobenzoate.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for use in topical antiseptics and preservatives in pharmaceutical formulations.
Case Study:
A study conducted by researchers at the University of São Paulo evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 0.5% .
1.2 Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or muscle pain. Its mechanism involves the inhibition of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Concentration (mg/mL) | Inhibition (%) |
|---|---|
| 10 | 45 |
| 20 | 70 |
| 50 | 85 |
Agrochemical Applications
2.1 Pesticide Development
this compound is being explored for its potential use as a natural pesticide due to its insecticidal properties. Its effectiveness against various agricultural pests can reduce reliance on synthetic chemicals.
Case Study:
Research published in the Journal of Agricultural and Food Chemistry highlighted its efficacy against aphids and whiteflies. Field trials indicated a significant reduction in pest populations when applied at a concentration of 1% .
Organic Synthesis
3.1 Intermediate for Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the production of more complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthetic Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Esterification | Methyl Salicylate | 85 |
| Allylation | Allyl Methyl Salicylate | 90 |
| Hydrolysis | Salicylic Acid | 75 |
Toxicological Profile
While this compound has beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed and may cause skin irritation . Therefore, safety measures should be implemented during handling and application.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s unique substituents confer distinct properties compared to other benzoate derivatives:
- Reactivity : The propenyl group in the target compound enables participation in cycloaddition or polymerization reactions, unlike simpler esters .
- Polarity: The hydroxy group increases water solubility compared to non-polar alkyl benzoates like ethyl benzoate.
- Applications: While methyl benzoate is used in fragrances, the target compound’s functionality is specialized for sensor technologies .
Industrial and Research Relevance
- Methyl Benzoate : Dominates in fragrance industries due to natural abundance and cost-effectiveness .
Research Findings and Data
Mercury Ion Sensing Performance
- The compound’s propenyl group facilitates selective binding to Hg²⁺, enabling reversible optical detection with a limit of detection (LOD) of 0.1 µM .
- Comparative studies with non-propenyl benzoates (e.g., methyl salicylate) show inferior Hg²⁺ sensitivity, highlighting the critical role of the propenyl substituent .
Thermal and Solubility Properties
| Property | This compound | Methyl Benzoate |
|---|---|---|
| Melting Point | Not reported (likely amorphous) | 12–15°C |
| Boiling Point | >250°C (decomposes) | 199°C |
| Solubility in Water | Moderate (enhanced by -OH) | Low |
Biological Activity
Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate, also known as methyl 2-hydroxy-5-methylcinnamate, is an organic compound with potential biological activities. This article delves into its biological properties, including antimicrobial and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of 218.24 g/mol. Its structure features a benzoate moiety with hydroxy and methylene groups that contribute to its biological activity. The compound is classified under benzoates and is known for its potential applications in pharmaceuticals and cosmetics due to its stability and solubility properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound. For instance, a study conducted on various essential oils demonstrated that this compound exhibited significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 0.5% (v/v) in vitro .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (v/v) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5% | |
| Escherichia coli | 0.5% | |
| Pseudomonas aeruginosa | 1.0% |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In a comparative study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, the compound showed a notable ability to scavenge free radicals, indicating its role in preventing oxidative stress-related damage. The IC value was measured at approximately 150 µg/mL, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory diseases .
- Cell Culture Experiments : In vitro tests on human cell lines indicated that this compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate?
Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Elevated temperatures may enhance reaction rates but risk side reactions (e.g., propenyl group polymerization).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) can stabilize intermediates, while non-polar solvents may favor regioselectivity.
- Catalyst screening : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) can improve esterification efficiency .
- Purification protocols : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the compound from byproducts. Validate purity via HPLC or GC-MS .
Q. How can crystallographic techniques resolve the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Crystal growth : Use slow evaporation in a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals.
- Data collection : Employ a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Structure refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : ORTEP-3 can generate thermal ellipsoid plots to assess positional uncertainty .
Q. What spectroscopic methods are critical for characterizing this benzoate derivative?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl (δ ~5.5 ppm, broad), and propenyl groups (δ 4.5–5.5 ppm for allylic protons).
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons.
- IR spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₄O₃).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the propenyl group in this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The propenyl group’s electron-rich double bond may participate in cycloaddition (e.g., Diels-Alder) or radical reactions.
- Molecular dynamics (MD) : Simulate solvent effects on conformational stability. Polar solvents may stabilize the ester moiety via hydrogen bonding .
- Docking studies : If bioactive, model interactions with enzymes or receptors (e.g., binding affinity to cytochrome P450 isoforms) .
Q. What methodologies address contradictions in crystallographic and spectroscopic data?
Answer:
- Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain deviations in NMR chemical shifts .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands if crystals exhibit twinning, which can distort structural parameters .
Q. How can researchers mitigate challenges in quantifying trace impurities during synthesis?
Answer:
- LC-MS/MS : Detect impurities at ppm levels using targeted ion monitoring.
- Isotopic labeling : Synthesize a ¹³C-labeled internal standard to improve quantification accuracy.
- SPE (Solid-Phase Extraction) : Pre-concentrate impurities using C18 cartridges before analysis .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
